2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate
Description
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is a complex organic compound that features an oxazolidine ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Properties
Molecular Formula |
C15H17NO8 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C15H17NO8/c1-4-22-15(19)24-12-10(20-2)7-9(8-11(12)21-3)13(17)16-5-6-23-14(16)18/h7-8H,4-6H2,1-3H3 |
InChI Key |
XTIDABOOUYUDET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which uses 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids as starting materials . Another approach is the transition metal-catalyzed cascade reaction, which can be performed under mild conditions to yield the desired oxazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxazolidinone compounds, including 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that oxazolidinone derivatives could effectively target specific cancer cell lines, leading to reduced cell viability and increased rates of apoptosis .
Antimicrobial Properties
The compound's structure allows it to interact with microbial cell membranes, providing a mechanism for antimicrobial activity. Research has highlighted the effectiveness of similar oxazolidinone-based compounds against various bacterial strains, including resistant strains. The mechanism typically involves inhibiting protein synthesis within bacterial cells, thereby preventing their growth and replication .
Material Science
Polymer Synthesis
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can serve as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices has been shown to improve their resistance to degradation under various environmental conditions .
Coatings and Adhesives
Due to its chemical properties, this compound is also explored for use in coatings and adhesives. Its ability to form strong covalent bonds makes it suitable for applications requiring durable and weather-resistant coatings. Studies suggest that formulations containing this compound provide superior adhesion and flexibility compared to conventional adhesives .
Agricultural Chemistry
Pesticide Development
The compound's unique structure allows for the development of new pesticide formulations. Research indicates that derivatives can effectively target pests while minimizing toxicity to non-target organisms. This specificity is crucial for sustainable agricultural practices, as it reduces the environmental impact of pesticide use .
Fertilizer Enhancements
In agricultural applications, 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can be used to enhance the efficacy of fertilizers. By modifying nutrient release profiles, this compound can improve nutrient uptake by plants, leading to better growth outcomes and higher crop yields .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar biological activities.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in similar applications.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are studied for their complex chemical properties.
Uniqueness
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is , and it features a phenyl ring substituted with methoxy groups and an oxazolidine moiety.
Anticancer Properties
Research indicates that compounds similar to 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can modulate P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of conventional chemotherapeutics like doxorubicin .
Table 1: Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate | K562/A02 | <50 | P-gp modulation |
| Similar compound A | HepG2 | <50 | Apoptosis induction |
| Similar compound B | MCF-7 | <30 | Cell cycle arrest |
Antimicrobial Activity
The oxazolidine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate may possess similar traits. The mechanism typically involves inhibition of bacterial protein synthesis .
Case Studies
-
Study on P-glycoprotein Modulation
A study demonstrated that a derivative of the compound effectively reversed doxorubicin resistance in K562/A02 cells, indicating its potential as a safe modulator of MDR with low cytotoxicity (TI > 784.3) and long duration (>24 h) . -
Antitumor Activity in HepG2 Cells
Another case involved testing the cytotoxic effects of various azole derivatives against HepG2 cells, where compounds structurally related to 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate displayed IC50 values under 50 µM, suggesting promising anticancer activity .
The biological activity of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is attributed to several mechanisms:
- P-glycoprotein Inhibition : By inhibiting P-gp function, the compound enhances drug accumulation within cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Inhibition of Protein Synthesis : Antimicrobial activity is likely mediated through interference with bacterial ribosomal function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
